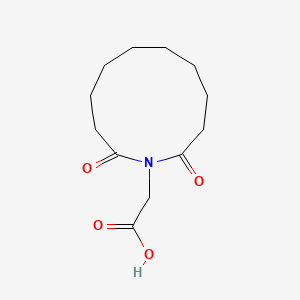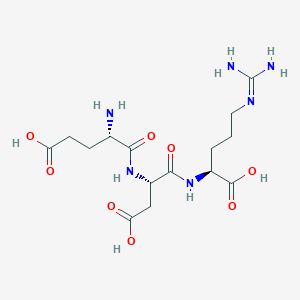
Pinealon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinealon is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. It is known for its potential geroprotective properties and has been documented in various scientific studies, particularly in Russian literature . This compound is structurally similar to melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinealon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Coupling: The first amino acid (L-glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid (L-aspartic acid) to be added.
Coupling: The second amino acid is added to the growing chain.
Deprotection: The protecting group on the second amino acid is removed.
Coupling: The third amino acid (L-arginine) is added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: The industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Pinealon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups, under conditions suitable for peptide synthesis.
Major Products Formed:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound.
Substitution: this compound analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in cellular processes, including cell viability and proliferation.
Mechanism of Action
Pinealon exerts its effects through several mechanisms:
Prevention of Reactive Oxygen Species Accumulation: this compound reduces the accumulation of reactive oxygen species, thereby protecting cells from oxidative stress.
Suppression of ERK 1/2 Activation: this compound inhibits the activation of ERK 1/2, a pathway involved in cell proliferation and survival.
Stimulation of Cellular Activity: this compound enhances the functional activity of brain tissue cells and reduces spontaneous cell death.
Comparison with Similar Compounds
Pinealon is unique due to its specific amino acid sequence and its geroprotective properties. Similar compounds include:
Melatonin: A hormone that regulates sleep-wake cycles and has antioxidant properties.
Epitalon: Another synthetic peptide with geroprotective effects, composed of four amino acids (Ala-Glu-Asp-Gly).
Thymalin: A peptide used for its immunomodulatory effects, composed of five amino acids (Glu-Trp-Lys-Lys-Glu).
This compound stands out due to its specific combination of L-glutamic acid, L-aspartic acid, and L-arginine, which contributes to its unique biological activities.
Properties
Molecular Formula |
C15H26N6O8 |
|---|---|
Molecular Weight |
418.40 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
InChI Key |
QPRZKNOOOBWXSU-CIUDSAMLSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



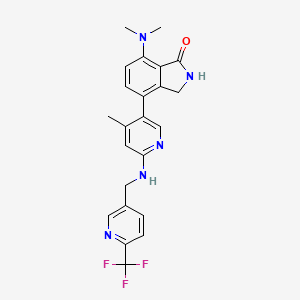
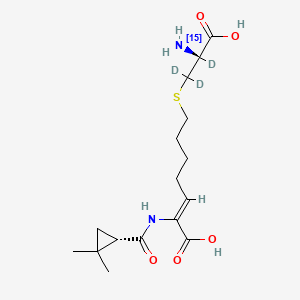
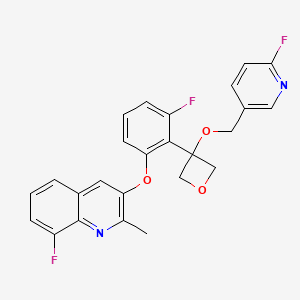
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
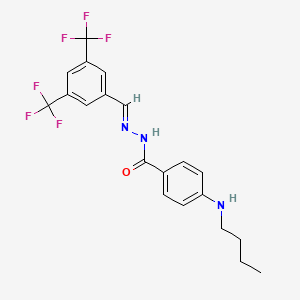
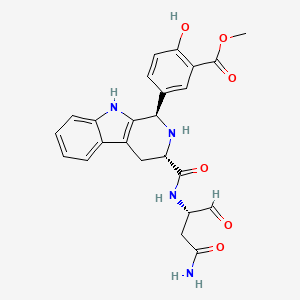

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

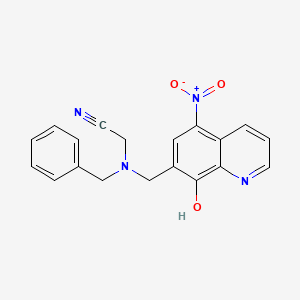
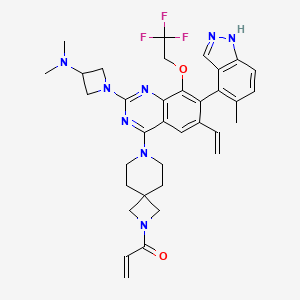
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
